Hexyl octanoate

説明

Fundamental Molecular Structure and Chemical Identity

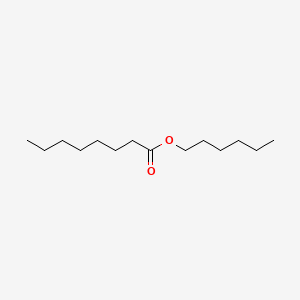

Hexyl octanoate, systematically known as octanoic acid hexyl ester, possesses the molecular formula Carbon fourteen Hydrogen twenty-eight Oxygen two with a precise molecular weight of 228.3709 grams per mole. The compound is unambiguously identified by its Chemical Abstracts Service registry number 1117-55-1 and carries the International Union of Pure and Applied Chemistry name this compound. The molecular structure consists of an octanoic acid moiety (eight-carbon carboxylic acid) esterified with hexanol (six-carbon alcohol), forming a linear aliphatic ester chain of fourteen carbon atoms.

The structural representation through Simplified Molecular Input Line Entry System notation reveals the linear arrangement as Carbon Carbon Carbon Carbon Carbon Carbon Carbon Carbon(equals Oxygen)Oxygen Carbon Carbon Carbon Carbon Carbon Carbon, demonstrating the characteristic ester linkage between the octanoyl and hexyl segments. The International Chemical Identifier provides additional structural confirmation as InChI equals 1S/C14H28O2/c1-3-5-7-9-10-12-14(15)16-13-11-8-6-4-2/h3-13H2,1-2H3, establishing the complete connectivity pattern within the molecule.

Stereochemical Configuration and Molecular Geometry

Comprehensive stereochemical analysis reveals that this compound exhibits achiral characteristics with no defined stereocenters present in its molecular framework. The compound demonstrates zero out of zero defined stereocenters and contains no E/Z centers, confirming its achiral nature and absence of geometric isomerism. This stereochemical simplicity results from the saturated aliphatic character of both the octanoyl and hexyl segments, which lack any sites of unsaturation that could introduce stereochemical complexity.

The molecular geometry exhibits a predominantly extended conformation due to the linear arrangement of the carbon chain. The ester functional group adopts a planar configuration around the carbonyl carbon, with the oxygen atoms positioned to minimize steric hindrance. The rotatable bond count of twelve provides significant conformational flexibility, allowing the molecule to adopt various three-dimensional arrangements in different environments.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

hexyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-3-5-7-9-10-12-14(15)16-13-11-8-6-4-2/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGWNXWNCSSXCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047636 | |

| Record name | Hexyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colorless liquid with a fresh vegetable, fruity odour | |

| Record name | Hexyl octanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Hexyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/213/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol; insoluble in water | |

| Record name | Hexyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/213/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.857-0.864(d20/4) | |

| Record name | Hexyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/213/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1117-55-1 | |

| Record name | Hexyl octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYL OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU3S7YK802 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexyl octanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-31 °C | |

| Record name | Hexyl octanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Reaction Mechanism and Biocatalyst Selection

Cutinase, a serine esterase derived from fungal sources, catalyzes the esterification of n-hexanol and n-octanoic acid in oil-in-water miniemulsions. The enzyme’s specificity for medium-chain fatty acids (C6–C10) ensures minimal hydrolysis of the ester product, achieving a turnover frequency of 2.20 µmol·mg⁻¹·min⁻¹. The reaction proceeds via a ping-pong bi-bi mechanism, where the acyl-enzyme intermediate forms after nucleophilic attack by the serine residue on the carbonyl carbon of octanoic acid.

Optimization of Miniemulsion Parameters

Key parameters influencing yield include:

-

Molar ratio (R) : A hexanol-to-octanoic acid ratio of 0.5 maximizes enzyme activity by stabilizing the miniemulsion through hydrophobic interactions. Excess hexanol (R > 1) disrupts droplet integrity, reducing interfacial area for catalysis.

-

pH : Optimal activity occurs at pH 7.0, aligning with cutinase’s isoelectric point. Deviation to pH 5.0 or 9.0 decreases yield by 30% due to enzyme denaturation.

-

Temperature : Reactions at 40°C balance enzyme stability and reaction kinetics, whereas temperatures >50°C induce irreversible deactivation.

Table 1: Enzymatic Synthesis Performance Metrics

| Parameter | Value | Impact on Yield |

|---|---|---|

| Enzyme concentration | 5 mg·ml⁻¹ | 86% yield |

| Hexanol:Octanoic acid | 0.5:1 | 2.20 µmol·mg⁻¹·min⁻¹ |

| Reaction time | 24 h | 95% conversion |

Chemical Catalysis with Tetrabutyl Titanate

Catalyst Activation and Reaction Dynamics

Tetrabutyl titanate (Ti(OBu)₄) facilitates esterification through Lewis acid-mediated activation of the carboxylic acid. The titanium center coordinates with the octanoic acid carbonyl oxygen, increasing electrophilicity for nucleophilic attack by hexanol. This method eliminates water via azeotropic distillation, driving the equilibrium toward ester formation.

High-Temperature Optimization

Reactions conducted at 180°C achieve 92% yield within 4 hours, with the following critical factors:

Table 2: Tetrabutyl Titanate Catalysis Conditions

| Condition | Optimal Value | Effect |

|---|---|---|

| Temperature | 180°C | 92% yield in 4 h |

| Catalyst concentration | 1.5 wt% | Prevents TiOx precipitation |

| Solvent | None (neat) | Enhances reaction rate |

Acid-Catalyzed Fischer Esterification

Conventional Sulfuric Acid Method

The Fischer esterification employs 98% sulfuric acid (5 mol%) at reflux (120°C) with a hexanol excess (1:5 molar ratio). The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by hexanol and subsequent dehydration.

Limitations and Modifications

-

By-products : Sulfonation of hexanol occurs at >130°C, reducing yield by 15%.

-

Alternate catalysts : p-Toluenesulfonic acid (pTSA) reduces side reactions but requires longer reaction times (8–12 h).

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

| Method | Yield | Temperature | Time | Environmental Impact |

|---|---|---|---|---|

| Enzymatic (cutinase) | 86% | 40°C | 24 h | Low (aqueous solvent) |

| Ti(OBu)₄ catalysis | 92% | 180°C | 4 h | Moderate (high energy) |

| Fischer esterification | 78% | 120°C | 6 h | High (acid waste) |

Enzymatic methods excel in sustainability but face scalability challenges due to enzyme cost. Titanate catalysis offers rapid, high-yield synthesis suitable for industrial batches, while Fischer methods remain cost-effective for small-scale production.

化学反応の分析

Types of Reactions: Hexyl octanoate can undergo several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hexanol and octanoic acid.

Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: Reduction of this compound can yield alcohols or other reduced products.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products Formed:

Hydrolysis: Hexanol and octanoic acid.

Oxidation: Various carboxylic acids or ketones.

Reduction: Alcohols or other reduced compounds

科学的研究の応用

Applications in Food Science

Flavoring Agent

Hexyl octanoate is utilized as a flavoring agent in the food industry due to its pleasant fruity aroma. It is commonly found in various fruit-flavored products, enhancing the sensory experience of consumers. The compound's presence in apple varieties has been documented, indicating its role in food flavor profiles .

Case Study: Apple Varieties

A study analyzed the volatile compounds in 35 apple cultivars, revealing that this compound contributed significantly to the overall aroma profile. The quantification showed varying concentrations across different apple varieties, highlighting its importance in flavor chemistry .

| Apple Variety | Concentration of this compound |

|---|---|

| Variety A | 0.3% |

| Variety B | 0.4% |

| Variety C | 0.6% |

Applications in Fragrance Formulation

This compound is also employed in the fragrance industry due to its desirable scent characteristics. It serves as an ingredient in perfumes and personal care products, contributing to floral and fruity notes.

Fragrance Composition

In perfume formulations, this compound can be combined with other esters and alcohols to create complex scent profiles. Its volatility allows it to act as a top note, providing an immediate olfactory impact.

Potential Therapeutic Uses

Recent research has indicated that this compound may have therapeutic properties. It has been identified as a plant metabolite in various species, suggesting potential roles in traditional medicine or as a natural remedy .

Case Study: Plant Metabolite Analysis

In a study focusing on the volatile oils of certain plants, this compound was detected among other compounds. Its presence indicates a possible biological role that warrants further investigation into its medicinal properties .

Toxicity and Safety Profile

While this compound is generally regarded as safe for use in food and cosmetics, comprehensive toxicity studies are essential for establishing safety parameters. Current data indicate that it is not classified as a carcinogen and does not pose significant health risks when used appropriately .

作用機序

The mechanism of action of hexyl octanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release hexanol and octanoic acid, which can then participate in various metabolic pathways. The lipophilic nature of this compound allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .

類似化合物との比較

Table 1: Comparative Properties of this compound and Related Esters

Key Observations:

Chain Length and Molecular Weight: this compound has a longer carbon chain (C14) compared to ethyl octanoate (C10) and hexyl hexanoate (C12). This results in higher molecular weight and likely lower volatility .

Branching and Odor Profiles: Branched esters like isoamyl hexanoate (C11) are associated with fruity aromas, whereas linear esters like this compound may contribute to milder, floral or green notes in apples and essential oils . Ethyl octanoate, with a shorter alcohol chain, is more volatile and prominent in apple aroma profiles .

Applications: Industrial Use: Methyl hexanoate’s low molecular weight makes it suitable as a solvent, whereas this compound’s stability favors fragrance longevity . Natural Occurrence: this compound’s dominance in Angelica purpurascens highlights its ecological role in plant volatile signaling, unlike isoamyl hexanoate, which is more common in synthetic flavor systems .

Odor Activity and Thresholds

While this compound is a key component in essential oils, its odor activity value (OAV) in water remains unstudied, limiting its direct comparison with analogs like ethyl octanoate or hexyl acetate . In contrast, ethyl octanoate has well-documented OAVs in apples, where it contributes significantly to sensory profiles . This compound’s high concentration in Angelica purpurascens suggests it may act as a signature compound for species identification, even if its odor impact is less understood .

生物活性

Hexyl octanoate, an ester formed from the condensation of octanoic acid and hexan-1-ol, is a compound of significant interest in various biological contexts, particularly in agriculture and flavor chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound (C₁₄H₂₈O₂) is characterized by its pleasant green odor and flavor, making it suitable for use as a flavoring agent in food products. The synthesis typically involves the reaction between octanoic acid and hexanol, often facilitated by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in dichloromethane .

1. Role in Pest Management

This compound has been identified as a volatile compound in the pheromone communication of certain insect species, notably Nesidiocoris tenuis, a predatory mirid bug used in integrated pest management (IPM) strategies. Research indicates that this compound, along with other esters, plays a critical role in attracting male insects to traps baited with synthetic pheromones .

2. Flavoring Agent in Food

In the food industry, this compound is recognized for its flavor-enhancing properties. It contributes to the aroma profiles of various fruits and is utilized to improve the sensory qualities of food products. Its presence has been quantified in different fruit varieties, showcasing its importance in flavor chemistry .

Case Study 1: Pheromone Attraction in Nesidiocoris tenuis

A study conducted on Nesidiocoris tenuis demonstrated that traps baited with a blend of this compound and other volatile compounds significantly increased male capture rates compared to unbaited traps. The research highlighted the potential of using this compound in developing effective pest control strategies that align with sustainable agricultural practices .

| Compound | Capture Rate (males/trap) | Notes |

|---|---|---|

| This compound | 25 | Effective when combined with other esters |

| Unbaited Trap | 3 | Minimal capture |

Case Study 2: Flavor Profile Analysis

A comprehensive analysis of apple varieties revealed varying concentrations of this compound among different cultivars. The study emphasized its role as a key volatile compound contributing to the overall flavor profile of apples, influencing consumer preferences and marketability .

| Apple Variety | This compound Concentration (%) |

|---|---|

| Variety A | 0.3 |

| Variety B | 0.6 |

| Variety C | 0.4 |

Research Findings

Recent studies have focused on the metabolic pathways involving this compound, highlighting its role as a plant metabolite that may influence plant-insect interactions. The compound's presence can alter the behavior of herbivores and predators alike, suggesting a dual role in both plant defense mechanisms and pest attraction .

Toxicological Profile

This compound has been evaluated for safety within food applications. According to assessments conducted by regulatory bodies like FEMA (Flavor and Extract Manufacturers Association), it is generally recognized as safe (GRAS) when used within established limits .

Q & A

Q. How can isotopic labeling be used to trace this compound metabolism in plant tissues?

- Methodological Answer : Apply -labeled octanoic acid to hawthorn fruit cultures and track incorporation into this compound via LC-MS. Compare isotopic enrichment ratios between green and yellow maturation stages to elucidate turnover rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。